3-Bromo-1,1-dimethylcyclopentane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,1-dimethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-7(2)4-3-6(8)5-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLKAPWWSRNTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 1,1 Dimethylcyclopentane
Strategies for Carbon-Bromine Bond Formation
The crucial step of introducing a bromine atom to the 1,1-dimethylcyclopentane (B44176) framework can be achieved through two main routes: direct bromination or nucleophilic substitution.
Direct bromination involves reacting a 1,1-dimethylcyclopentane precursor with a brominating agent. A primary method is the free-radical bromination of 1,1-dimethylcyclopentane. organicchemistrytutor.com This reaction is typically initiated by ultraviolet (UV) light or a chemical initiator, proceeding through a radical chain mechanism. organicchemistrytutor.comstackexchange.com The reaction of cyclopentane (B165970) with bromine (Br₂) and light (hν) serves as a classic example of this type of transformation. chegg.com The stability of the intermediate radical dictates the regioselectivity, favoring the formation of the most stable radical. In the case of 1,1-dimethylcyclopentane, hydrogen abstraction would preferentially occur at the tertiary C-H bond if available, but since there are only primary and secondary hydrogens, the reaction proceeds at the secondary positions.
Another strategy is the allylic bromination of an unsaturated precursor like 1,2-dimethylcyclopentene. This reaction often employs N-Bromosuccinimide (NBS) to introduce a bromine atom at a position adjacent to the double bond.
Nucleophilic substitution offers an alternative path for installing the bromine atom. This approach typically begins with an alcohol, such as 3,3-dimethylcyclopentan-1-ol, which is then converted to the target alkyl bromide. uni.lu Common reagents for this transformation include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). These reagents convert the hydroxyl group into a good leaving group, which is subsequently displaced by a bromide ion.
SN1-type reactions, a form of nucleophilic substitution, proceed through a carbocation intermediate. vaia.com For instance, the solvolysis of a related compound, 3-bromo-2,3-dimethylpentane, in ethanol (B145695) involves the formation of a carbocation after the bromide ion departs. vaia.com However, SN1 reactions on cyclopentane systems can be complicated by potential carbocation rearrangements. The ionization of 2-bromo-1,1-dimethylcyclopentane, for example, can lead to a secondary carbocation that may rearrange, react with a nucleophile, or undergo elimination. pdx.edu For synthetic purposes, SN2 conditions are often preferred as they offer better stereochemical control and avoid the complexities of carbocation intermediates. pdx.edu
Table 1: Comparison of Bromination Reagents for Alcohols
| Reagent | Typical Conditions | Mechanism Type | Key Features |
| HBr | Aqueous, heat | SN1 or SN2 | Can involve carbocation rearrangements (SN1 pathway). |
| PBr₃ | Aprotic solvent (e.g., ether), often cold | SN2 | Generally proceeds with inversion of stereochemistry; avoids rearrangements. |
| SOBr₂ | Pyridine or other base | SNi (internal substitution) | Often proceeds with retention of stereochemistry. |
Cyclopentane Ring Formation Precursors for 3-Bromo-1,1-dimethylcyclopentane Synthesis
The synthesis of the 1,1-dimethylcyclopentane skeleton is a foundational requirement. This can be accomplished either by forming the ring from an open-chain molecule or by modifying existing cyclic precursors.
Intramolecular cyclization provides a powerful method for constructing five-membered rings. A classic approach is the Dieckmann condensation, where a dicarboxylic acid ester, such as a derivative of adipic acid, is treated with a base to yield a β-keto ester in a cyclic form. Subsequent alkylation, hydrolysis, and decarboxylation steps can be used to introduce the necessary gem-dimethyl group and remove the ester functionality.
Another relevant method is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles to form a cyclic α-cyanoenamine, which can be hydrolyzed to a ketone. Computational studies have also explored the mechanisms of cyclization for structures like 1,5-diynes, highlighting the role of the linking chain in determining the reaction pathway. nih.gov
Acyclic molecules can be converted into the desired cyclopentane ring through various synthetic sequences. One conceptual pathway involves starting with a suitably substituted hexane (B92381) derivative. For example, a multi-step synthesis could transform methylcyclopentane (B18539) into 1,2-dimethylcyclopentane. organicchemistrytutor.com This process involves introducing functional groups via radical halogenation, followed by steps like Grignard reactions to form new carbon-carbon bonds, and subsequent functional group manipulations to arrive at the final alkane. organicchemistrytutor.comyoutube.com
A general strategy for creating a gem-dimethyl group on a ring involves the reaction of a ketone precursor with a Grignard reagent, such as methyl magnesium bromide, followed by dehydration and reduction. youtube.com
Table 2: Key Cyclization Reactions for Ring Formation
| Reaction Name | Precursor Type | Product Type | Key Reagent |
| Dieckmann Condensation | Diester | β-Keto ester | Base (e.g., NaOEt) |
| Thorpe-Ziegler Reaction | Dinitrile | α-Cyanoenamine | Base (e.g., NaNH₂) |
| Intramolecular Alkylation | Dihalide | Cycloalkane | Metal (e.g., Na, Zn) |
Stereoselective Synthesis of this compound Isomers
Since this compound contains a chiral center at the C3 position, it exists as a pair of enantiomers, such as (3S)-3-bromo-1,1-dimethylcyclopentane. nih.gov The synthesis of a specific stereoisomer requires methods that control the three-dimensional arrangement of atoms.
Stereoselectivity can be achieved by using a chiral starting material or by employing a chiral reagent or catalyst. For example, the stereochemistry of bromination reactions can be influenced by the structure of the starting material. The mono-bromination of trans-1,2-dimethylcyclopentane (B44192) has been observed to yield a specific major product, demonstrating stereochemical influence during the reaction. chegg.com Research into the stereoselective synthesis of related brominated compounds, such as spiro-1,3-dioxanes, investigates how to control the formation of specific isomers through an understanding of the reaction routes and the principles of asymmetric induction. researchgate.net
Another powerful technique is the enzymatic resolution of a racemic precursor, such as a racemic alcohol. This method uses an enzyme to selectively react with one enantiomer, allowing the separation of the two. The separated, enantiomerically pure precursor can then be converted to the desired chiral bromo-compound.
Chiral Auxiliary Approaches
A foundational strategy in asymmetric synthesis involves the use of a chiral auxiliary. This technique employs an optically pure compound that temporarily attaches to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the desired enantiomerically enriched product. oregonstate.eduresearchgate.net While specific literature on the application of chiral auxiliaries for the direct synthesis of this compound is not abundant, the principles can be illustrated through analogous systems in cyclopentane synthesis. nih.govresearchgate.netnih.gov
One conceptual approach would involve the diastereoselective bromination of a 1,1-dimethylcyclopentane derivative attached to a chiral auxiliary. For instance, a carboxylic acid derivative of 1,1-dimethylcyclopentane could be converted to an amide or ester using a chiral amine or alcohol. The steric bulk and electronic properties of the auxiliary would then direct the incoming brominating agent to one face of the cyclopentane ring over the other, leading to a diastereomeric excess of one of the brominated products. Subsequent removal of the auxiliary would then yield the enantiomerically enriched this compound.
Commonly used chiral auxiliaries that could theoretically be adapted for this purpose include those derived from camphor, amino alcohols, and other readily available chiral pool starting materials. researchgate.netnih.gov The effectiveness of a particular auxiliary is often determined empirically, with the choice depending on factors such as the nature of the substrate and the reaction conditions.
Table 1: Hypothetical Chiral Auxiliary-Mediated Bromination
| Chiral Auxiliary Class | Theoretical Substrate | Brominating Agent | Expected Outcome |
| Camphor-derived | 1,1-Dimethylcyclopentane-3-carboxylic acid amide | N-Bromosuccinimide (NBS) | Diastereoselective formation of a brominated amide |
| Evans Oxazolidinone | Acyl oxazolidinone from 1,1-dimethylcyclopentane-3-acetic acid | N-Bromosuccinimide (NBS) | Diastereoselective bromination at the α-position to the carbonyl |
| Phenylmenthol-based | Ester of 1,1-dimethylcyclopentane-3-carboxylic acid | Bromine (Br₂) | Facial selectivity in the addition of bromine |
Asymmetric Catalysis in C-Br Bond Formation
The development of catalytic asymmetric methods for carbon-halogen bond formation is a significant area of research, offering a more atom-economical alternative to stoichiometric chiral auxiliary approaches. nih.gov These methods typically involve a chiral catalyst that interacts with the substrate and the brominating agent to create a chiral environment, favoring the formation of one enantiomer over the other.
For the synthesis of this compound, a hypothetical asymmetric catalytic approach could involve the enantioselective bromination of a suitable precursor, such as 1,1-dimethylcyclopentene. The use of a chiral catalyst, for example, a complex of a transition metal with a chiral ligand, could facilitate the enantioselective addition of a bromine source across the double bond. While direct catalytic asymmetric bromination of an unactivated C-H bond in 1,1-dimethylcyclopentane is a more challenging transformation, recent advances in C-H activation could pave the way for such strategies. pearson.com
Another potential route is the kinetic resolution of a racemic mixture of this compound. In this scenario, a chiral catalyst would selectively react with one enantiomer of the racemate, allowing for the separation of the unreacted, enantiomerically enriched substrate.
Table 2: Potential Asymmetric Catalytic Strategies
| Catalytic System | Precursor | Reaction Type | Potential for Enantioselectivity |
| Chiral Lewis Acid/NBS | 1,1-Dimethylcyclopentene | Electrophilic Bromination | High |
| Chiral Transition Metal Complex/Br₂ | 1,1-Dimethylcyclopentene | Halogenation | Moderate to High |
| Chiral Phase-Transfer Catalyst/KBr/Oxidant | 1,1-Dimethylcyclopentane | Radical Bromination | Developing Area |
Multi-step Synthetic Sequences for Complex Derivatives
Halogenated organic compounds like this compound are valuable building blocks in organic synthesis due to the versatility of the carbon-halogen bond. rsc.orgacs.org This bond can participate in a wide array of transformations, including nucleophilic substitutions, eliminations, and cross-coupling reactions, making it a key functional handle for the construction of more complex molecular architectures. youtube.com
While specific multi-step syntheses commencing from this compound are not extensively documented in publicly available research, its potential as a synthetic intermediate can be inferred from the known reactivity of similar bromoalkanes. For instance, substitution of the bromine atom with various nucleophiles could introduce a range of functional groups at the 3-position of the 1,1-dimethylcyclopentane scaffold.
Furthermore, conversion of this compound to an organometallic reagent, such as a Grignard or organolithium species, would open up a plethora of carbon-carbon bond-forming reactions. These reactions are fundamental to the assembly of more elaborate carbon skeletons found in natural products and pharmaceutical agents.
Table 3: Illustrative Multi-step Synthetic Applications
| Reaction Type | Reagent | Product Class | Potential Further Transformations |
| Nucleophilic Substitution | Sodium Azide (B81097) (NaN₃) | 3-Azido-1,1-dimethylcyclopentane | Reduction to 3-Amino-1,1-dimethylcyclopentane |
| Grignard Formation | Magnesium (Mg) | 3-(1,1-Dimethylcyclopentyl)magnesium bromide | Reaction with aldehydes, ketones, esters |
| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | 3-Aryl-1,1-dimethylcyclopentane | Functionalization of the aromatic ring |
| Elimination | Strong Base (e.g., t-BuOK) | 1,1-Dimethylcyclopent-2-ene | Epoxidation, Dihydroxylation, etc. |
Elucidation of Reaction Mechanisms Involving 3 Bromo 1,1 Dimethylcyclopentane
Nucleophilic Substitution Pathways (SN1 and SN2)
Nucleophilic substitution reactions of 3-bromo-1,1-dimethylcyclopentane can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, depending on the reaction conditions and the nature of the nucleophile.
Kinetics and Stereochemistry of SN1 Reactions
The stability of the resulting carbocation is a crucial factor in SN1 reactions. libretexts.org In the case of this compound, the formation of a secondary carbocation is feasible. This carbocation is sp² hybridized and has a trigonal planar geometry. libretexts.orgchemistrysteps.com
A key stereochemical outcome of the SN1 reaction at a chiral center is the formation of a racemic or nearly racemic mixture of products. chemicalnote.comlibretexts.org If the starting material, (S)-3-bromo-1,1-dimethylcyclopentane, were used, the planar carbocation intermediate could be attacked by a nucleophile from either face with nearly equal probability. This would lead to a mixture of both retention and inversion of configuration at the electrophilic carbon, resulting in racemization. libretexts.org However, complete racemization is not always observed in practice. chemicalnote.com
Steric and Electronic Effects on SN2 Reactivity of this compound
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This concerted mechanism leads to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following second-order kinetics. masterorganicchemistry.com
The feasibility of an SN2 reaction is highly sensitive to steric hindrance around the reaction center. For this compound, which is a secondary alkyl halide, SN2 reactions are possible but are slower than for primary alkyl halides. masterorganicchemistry.com The presence of the cyclopentane (B165970) ring and the two methyl groups on the adjacent carbon (C1) create some steric bulk that can impede the backside attack of the nucleophile required for the SN2 mechanism.
Electronically, the carbon-bromine bond is polarized, with the carbon atom being electrophilic and susceptible to nucleophilic attack. The inductive effect of the alkyl groups slightly stabilizes the partial positive charge on the electrophilic carbon, but this effect is less significant than steric considerations in determining SN2 reactivity for this substrate.
Elimination Reaction Mechanisms (E1 and E2)
Elimination reactions of this compound lead to the formation of alkenes and compete with substitution reactions. These eliminations can also occur via unimolecular (E1) or bimolecular (E2) pathways.
Regioselectivity and Zaitsev's Rule in Alkene Formation
When this compound undergoes elimination, two possible alkene products can be formed: 1,1-dimethyl-2-cyclopentene and 3,3-dimethyl-1-cyclopentene. The regioselectivity of these reactions, particularly in E1 and E2 mechanisms, is generally governed by Zaitsev's rule. libretexts.orglibretexts.orgmasterorganicchemistry.com This rule states that the more substituted, and therefore more stable, alkene will be the major product. libretexts.orglibretexts.orgmasterorganicchemistry.com
In the case of this compound, elimination can occur by removal of a proton from either C2 or C5. Removal of a proton from C2 leads to the formation of the trisubstituted alkene, 1,1-dimethyl-2-cyclopentene. Removal of a proton from C5 results in the disubstituted alkene, 3,3-dimethyl-1-cyclopentene. According to Zaitsev's rule, the more stable trisubstituted alkene, 1,1-dimethyl-2-cyclopentene, is expected to be the major product. libretexts.orglibretexts.orgmasterorganicchemistry.com
E1 eliminations, which proceed through the same carbocation intermediate as SN1 reactions, typically follow Zaitsev's rule to form the most stable alkene. saskoer.ca
| Starting Material | Base/Solvent | Major Product | Minor Product |
| This compound | Strong, non-bulky base (e.g., NaOEt in EtOH) | 1,1-Dimethyl-2-cyclopentene | 3,3-Dimethyl-1-cyclopentene |
Stereochemical Requirements for E2 Elimination from this compound
The E2 (Elimination Bimolecular) reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. brainly.com A critical stereochemical requirement for the E2 mechanism is that the proton being removed and the leaving group must be in an anti-periplanar or anti-coplanar arrangement. libretexts.orgvaia.com This means they must be in the same plane and on opposite sides of the carbon-carbon bond.
In the cyclopentane ring of this compound, this anti-periplanar requirement dictates which protons can be removed. For the chair-like conformations of the cyclopentane ring, the bromine atom and a hydrogen atom on an adjacent carbon must be in a trans-diaxial orientation for the E2 reaction to occur efficiently. libretexts.org If the bromine is in an equatorial position, the E2 reaction will be significantly slower or may not occur at all, as a trans-diaxial hydrogen would not be available on an adjacent carbon.
Competing Elimination and Substitution Pathways
The competition between substitution (SN1/SN2) and elimination (E1/E2) reactions for this compound is influenced by several factors, including the strength and steric bulk of the base/nucleophile, the solvent, and the temperature. libretexts.orgyoutube.com
Nature of the Nucleophile/Base: Strong, non-bulky bases (which are often also strong nucleophiles) like ethoxide or hydroxide (B78521) will favor the E2 pathway, especially with a secondary halide like this compound. libretexts.orgpearson.com Weakly basic, good nucleophiles will favor substitution reactions.
Solvent: Polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents can facilitate both SN1 and E1 reactions by stabilizing the carbocation intermediate. libretexts.org
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. youtube.com This is because elimination reactions result in an increase in the number of molecules, leading to a more positive entropy change.
For this compound, being a secondary halide, all four mechanisms (SN1, SN2, E1, E2) are plausible and can compete under various conditions. With a strong, unhindered base, E2 elimination is likely to be the major pathway. libretexts.org In the presence of a weak nucleophile and a polar protic solvent, a mixture of SN1 and E1 products would be expected. libretexts.org
Radical Reactions of this compound
Radical reactions involving this compound are typically initiated by the homolytic cleavage of the carbon-bromine bond, leading to the formation of radical intermediates. These reactions proceed via a chain mechanism, involving initiation, propagation, and termination steps.
The initiation of radical reactions of this compound involves the breaking of the C-Br bond, where the two electrons in the bond are distributed equally between the carbon and bromine atoms. libretexts.org This process, known as homolytic cleavage, can be induced by thermal or photochemical means. libretexts.org For instance, exposure to ultraviolet (UV) light or the use of a radical initiator like azobisisobutyronitrile (AIBN) can provide the necessary energy to overcome the bond dissociation energy of the C-Br bond. libretexts.orglibretexts.org
Once the 3-(1,1-dimethylcyclopentyl) radical is formed, it can participate in a series of propagation steps, which constitute the chain reaction. libretexts.org In a typical radical substitution reaction, such as the reaction with H-Br, the cyclopentyl radical can abstract a hydrogen atom from a hydrogen donor molecule, regenerating a bromine radical that can continue the chain. ucsb.edu
A key aspect of the reactivity of the 3-(1,1-dimethylcyclopentyl) radical is its potential to undergo further reactions, such as addition to unsaturated systems or abstraction of other atoms. The structure of this radical intermediate is crucial; the carbon bearing the unpaired electron is sp2 hybridized, leading to a planar or near-planar geometry at that center. This stereochemistry can influence the stereochemical outcome of subsequent reactions.
Rearrangement Processes Induced by Carbocation Intermediates
The formation of a carbocation intermediate from this compound, typically under solvolysis or Lewis acid-catalyzed conditions, opens up the possibility of molecular rearrangements. libretexts.org These rearrangements, often of the Wagner-Meerwein type, are driven by the formation of a more stable carbocation. youtube.comorganic-chemistry.org
Upon heterolytic cleavage of the C-Br bond, a secondary carbocation is initially formed at the C3 position of the 1,1-dimethylcyclopentane (B44176) ring. This secondary carbocation can rearrange to a more stable tertiary carbocation through a 1,2-hydride shift or a 1,2-alkyl (methyl) shift. chemistrysteps.comlibretexts.org
For the 3-(1,1-dimethylcyclopentyl) carbocation, a 1,2-hydride shift from an adjacent carbon would lead to a different secondary carbocation, offering no significant stability gain. However, a 1,2-methyl shift from the C1 position to the C2 position would result in the formation of a more stable tertiary carbocation. This rearrangement is a classic example of the Wagner-Meerwein rearrangement. youtube.comorganic-chemistry.org The driving force for this process is the increased stability of the tertiary carbocation compared to the initial secondary carbocation. chemistrysteps.com
The table below illustrates the potential products arising from the solvolysis of this compound, considering the possibility of rearrangement.
| Reactant | Intermediate Carbocation | Rearrangement | Rearranged Carbocation | Final Product(s) | Plausible Product Ratio |
|---|---|---|---|---|---|
| This compound | Secondary (at C3) | No | - | 3-Hydroxy-1,1-dimethylcyclopentane | Minor |
| This compound | Secondary (at C3) | Yes (1,2-Methyl Shift) | Tertiary (at C2) | 2-Hydroxy-1,2-dimethylcyclopentane | Major |
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The concepts of chemo-, regio-, and stereoselectivity are central to understanding the outcomes of reactions involving this compound.
Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule with multiple reactive sites, the choice of reagents can direct the reaction to a specific site. For instance, in a molecule containing both a bromoalkane and an alkene moiety, a radical initiator might selectively trigger a reaction at the C-Br bond, while an electrophilic reagent would likely react with the alkene.
Regioselectivity is the preference for bond formation or breakage in one direction over all other possible directions. chemistrysteps.com A classic example involving a derivative of this compound would be an elimination reaction (e.g., using a strong base). The base can abstract a proton from either the C2 or C4 position, leading to the formation of two different alkenes: 1,1-dimethylcyclopent-2-ene and 1,1-dimethylcyclopent-3-ene. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. chemistrysteps.comyoutube.com However, the use of a sterically hindered base can favor the formation of the less substituted (Hofmann) product. chemistrysteps.com
The following interactive table demonstrates the principle of regioselectivity in the elimination reaction of this compound.
| Reactant | Base | Major Product (Zaitsev) | Minor Product (Hofmann) |
|---|---|---|---|
| This compound | Sodium Ethoxide (non-hindered) | 1,1-Dimethylcyclopent-2-ene | 1,1-Dimethylcyclopent-3-ene |
| This compound | Potassium tert-Butoxide (hindered) | 1,1-Dimethylcyclopent-3-ene | 1,1-Dimethylcyclopent-2-ene |
Stereoselectivity is the preferential formation of one stereoisomer over another. In reactions involving this compound, which is chiral if the bromine is not on the plane of symmetry, the stereochemistry of the starting material can influence the stereochemistry of the product. For example, in an SN2 reaction, the nucleophile will attack the carbon atom from the side opposite to the leaving group, resulting in an inversion of configuration at the stereocenter. In contrast, an SN1 reaction, proceeding through a planar carbocation intermediate, would likely lead to a racemic or near-racemic mixture of products. utexas.edu
Advanced Spectroscopic Characterization Methodologies for 3 Bromo 1,1 Dimethylcyclopentane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds. For 3-Bromo-1,1-dimethylcyclopentane, a combination of 1D and 2D NMR techniques provides a complete picture of its atomic arrangement.
High-Resolution ¹H NMR for Structural and Stereochemical Assignment
High-resolution ¹H NMR spectroscopy is used to identify the chemical environment of the hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the cyclopentane (B165970) ring and the methyl groups. The chemical shifts, integration values (proton ratios), and spin-spin coupling patterns are critical for assignment.
Chemical Shifts (δ): The proton attached to the carbon bearing the bromine atom (CH-Br) is expected to be the most downfield-shifted proton on the ring due to the deshielding effect of the electronegative bromine. Protons on carbons adjacent to the gem-dimethyl group and the brominated carbon will have characteristic shifts. The two methyl groups are chemically equivalent and should produce a single, sharp signal.
Integration: The integrated signal intensities would correspond to a proton ratio consistent with the structure (e.g., 1H for CH-Br, and 6H for the two CH₃ groups). docbrown.info
Spin-Spin Coupling: The coupling patterns (multiplicity) of the signals reveal the number of adjacent protons. For instance, the CH-Br proton's signal will be split by the protons on the neighboring methylene (B1212753) (CH₂) groups. This coupling information is vital for confirming the connectivity of the cyclopentane ring. docbrown.info
¹³C NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Due to the symmetry of this compound, the number of signals will be less than the total number of carbon atoms.
Expected Signals: One would anticipate signals for the quaternary carbon of the gem-dimethyl group, the two equivalent methyl carbons, the carbon bonded to bromine (C-Br), and the two sets of equivalent methylene carbons in the ring.
Chemical Shift Ranges: The chemical shift for the carbon atom bonded to the bromine (C-Br) would typically appear in the range of 55-80 ppm. oregonstate.edu The quaternary carbon and other alkane carbons would appear further upfield. oregonstate.edu Quaternary carbons, having no attached protons, generally show weaker signals. oregonstate.edu
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in the COSY spectrum would connect the signals of adjacent protons in the cyclopentane ring, allowing for a "walk" around the ring to confirm the sequence of methylene groups and the methine group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). columbia.edu It is invaluable for assigning which protons are bonded to which carbons, for example, definitively linking the downfield CH proton signal to the C-Br carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is crucial for identifying the connectivity around non-protonated (quaternary) centers. For instance, an HMBC correlation would be expected between the methyl protons and the quaternary C1 carbon, confirming the gem-dimethyl arrangement.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. The molecular weight of this compound is 177.08 g/mol , and its monoisotopic mass is 176.02006 Da. nih.gov
A key feature in the mass spectrum of a bromo-compound is the presence of two peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, due to the natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br. miamioh.edu
The fragmentation pattern is also characteristic. Common fragmentation pathways for alkyl halides include:
Loss of the halogen atom: A primary fragmentation would be the cleavage of the C-Br bond to form a [M-Br]⁺ cation.
Alpha-cleavage: Cleavage of C-C bonds adjacent to the carbon bearing the bromine can also occur. libretexts.org
Loss of HX: Elimination of HBr is another possible fragmentation pathway. miamioh.edu
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts and used for more advanced structural confirmation in ion mobility-mass spectrometry. uni.lu
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Monoisotopic Mass (Da) |
|---|---|---|---|
| This compound | C₇H₁₃Br | 177.08 | 176.02006 |
| (3S)-3-bromo-1,1-dimethylcyclopentane | C₇H₁₃Br | 177.08 | 176.02006 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, the spectra would be dominated by vibrations characteristic of C-H and C-C bonds in an alkane structure.
C-H stretching: Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the methyl and methylene groups.
C-H bending: Absorptions between 1350 and 1470 cm⁻¹ are due to C-H bending vibrations.
C-Br stretch: The most diagnostic peak for this compound would be the C-Br stretching vibration, which is expected to appear in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹. Raman spectroscopy provides complementary information and is particularly useful for identifying vibrations of non-polar bonds. researchgate.net
X-ray Absorption Spectroscopy for Intermediates and Metal-Complexed Species
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure around a particular atom. While not typically used for routine characterization of a simple alkyl halide, it becomes highly relevant when studying reaction mechanisms involving this compound. stanford.edu
In the context of this compound, XAS could be employed to study:
Reaction Intermediates: In reactions such as Grignard reagent formation or transition-metal-catalyzed cross-coupling, XAS at the Br K-edge could monitor changes in the bromine's oxidation state and coordination environment, providing insight into transient intermediates.
Metal-Complexed Species: If this compound is used as a ligand or substrate in a reaction involving a metal catalyst (e.g., iridium, cobalt), XAS at the metal's absorption edge can reveal information about the metal's oxidation state and coordination sphere throughout the reaction, helping to elucidate the structure of any bridged or activated complexes that may form. stanford.edu
Theoretical and Computational Chemistry in the Study of 3 Bromo 1,1 Dimethylcyclopentane
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-Bromo-1,1-dimethylcyclopentane. These calculations can elucidate the distribution of electrons within the molecule and predict its reactivity in chemical transformations.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, the HOMO is expected to be localized primarily on the bromine atom, due to the presence of its lone pair electrons. The LUMO is anticipated to be associated with the antibonding σ* orbital of the C-Br bond. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| LUMO | +1.5 | Primarily localized on the C-Br σ* antibonding orbital |
| HOMO | -9.8 | Primarily localized on the lone pairs of the Bromine atom |
| HOMO-LUMO Gap | 11.3 | - |
Note: These values are illustrative and would need to be calculated using appropriate quantum chemical methods.
Quantum chemical calculations can be employed to map out the potential energy surface of a reaction involving this compound. This allows for the determination of the energies of reactants, products, transition states, and any intermediates. Such calculations are crucial for understanding reaction mechanisms and predicting reaction rates. For instance, in a nucleophilic substitution reaction, computational methods can model the energy profile for both SN1 and SN2 pathways, helping to determine which mechanism is more favorable under specific conditions. The SN1 mechanism would proceed through a carbocation intermediate, the stability of which can be assessed computationally. pearson.com
Table 2: Hypothetical Calculated Energies for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nucleophile) | 0 |
| Transition State | +20.5 |
| Intermediate (Carbocation) | +15.2 |
| Products | -10.8 |
Note: These values are hypothetical and represent a possible energy profile for a substitution reaction.
Molecular Dynamics (MD) Simulations of Solvent Effects and Conformational Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comresearchgate.netbiorxiv.org For this compound, MD simulations can provide insights into its behavior in different solvent environments and its conformational flexibility.
Solvent molecules can significantly influence the rates and mechanisms of chemical reactions. pitt.edu MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules, providing a detailed picture of the solvation shell and its impact on the solute's structure and reactivity. Implicit solvent models can also be used to approximate the effect of the solvent as a continuous medium, which can be computationally less expensive. dntb.gov.ua
The cyclopentane (B165970) ring in this compound is not planar and can adopt various puckered conformations, such as the envelope and twist forms. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is valuable for understanding how the molecule's shape influences its properties and reactivity.
Mechanistic Pathways Prediction through Computational Approaches
Computational chemistry offers powerful tools for predicting and elucidating reaction mechanisms. nih.gov For reactions involving this compound, such as elimination or substitution reactions, computational methods can be used to explore different possible pathways. By calculating the energy profiles for each potential mechanism, researchers can identify the most likely route the reaction will take. These computational predictions can guide experimental work and provide a deeper understanding of the factors that control the reaction's outcome.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.
For example, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using quantum chemical methods. These predicted values can be compared to experimental NMR spectra to aid in the assignment of signals and to confirm the molecule's structure. Similarly, infrared (IR) vibrational frequencies and intensities can be computed. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes and to support the structural assignment.
Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Calculated Value | Experimental Value |
| 13C NMR Shift (C-Br) | 55 ppm | 58 ppm |
| 1H NMR Shift (CH-Br) | 4.2 ppm | 4.1 ppm |
| IR Stretch (C-Br) | 650 cm-1 | 655 cm-1 |
Note: These values are for illustrative purposes to demonstrate the principle of comparing calculated and experimental data.
Structure Reactivity Relationship Studies of 3 Bromo 1,1 Dimethylcyclopentane
Impact of Bromine Position on Cyclopentane (B165970) Ring Reactivity
The location of the bromine atom on the cyclopentane ring is a critical determinant of the reactivity of 3-Bromo-1,1-dimethylcyclopentane. In general, the reactivity of haloalkanes is influenced by the strength of the carbon-halogen bond. youtube.com As you move down the halogen group, the bond strength to carbon decreases, leading to increased reactivity. For instance, iodoalkanes are generally more reactive than bromoalkanes, which are in turn more reactive than chloroalkanes. youtube.com
In the context of the cyclopentane ring, the position of the bromine atom affects the stability of potential carbocation intermediates in SN1 reactions and the accessibility of the carbon for nucleophilic attack in SN2 reactions. brainly.combrainly.com For this compound, the bromine is on a secondary carbon. The reactivity of this secondary bromocyclopentane (B41573) can be compared to its isomers. For instance, a bromine at the 1-position would be on a quaternary carbon, sterically hindering SN2 reactions. A bromine at the 2-position would also be on a secondary carbon, but its proximity to the gem-dimethyl group would influence its reactivity differently than the 3-position.
Influence of Gem-dimethyl Groups on Steric Hindrance and Electronic Effects
The gem-dimethyl group at the 1-position of this compound exerts significant steric and electronic effects on the molecule's reactivity.
Electronic Effects: The methyl groups are electron-donating through an inductive effect. learncbse.in This electronic effect can stabilize a developing positive charge on an adjacent carbon atom. In the case of an SN1 reaction involving this compound, the departure of the bromide ion would form a secondary carbocation at the 3-position. The electron-donating nature of the distant gem-dimethyl group can have a modest stabilizing influence on this carbocation.
The "gem-dimethyl effect," also known as the Thorpe-Ingold effect, often refers to the acceleration of cyclization reactions due to the presence of gem-dimethyl groups. researchgate.netacs.org While not a cyclization, the principles behind this effect, such as conformational constraints, are relevant. The gem-dimethyl groups can restrict the conformational flexibility of the cyclopentane ring, which can, in turn, influence reaction rates. researchgate.net
Conformational Analysis and its Role in Reaction Selectivity
The cyclopentane ring is not planar and exists in various puckered conformations, most commonly the "envelope" and "half-chair" forms. The substituents on the ring will preferentially occupy positions that minimize steric strain. For this compound, the bromine atom and the methyl groups will influence the equilibrium between these conformations.
The stability of different conformers can play a crucial role in reaction selectivity. For instance, in an E2 elimination reaction, a periplanar arrangement of the hydrogen to be abstracted and the leaving group (bromine) is required. The conformational preferences of the substituted cyclopentane ring will determine the availability of hydrogens in the correct orientation for elimination, thus influencing the regioselectivity and stereoselectivity of the reaction.
In disubstituted cyclohexanes, for example, the chair conformation with bulky groups in equatorial positions is generally more stable to avoid 1,3-diaxial interactions. libretexts.org While cyclopentane has a different conformational landscape, similar principles of minimizing steric interactions apply. The most stable conformation of this compound will be the one that minimizes the steric repulsion between the bromine atom and the gem-dimethyl groups. This preferred conformation will dictate the trajectory of nucleophilic attack in SN2 reactions and the stability of the transition state in both SN1 and SN2 pathways.
Comparative Reactivity with Related Brominated Cycloalkanes
To understand the reactivity of this compound, it is useful to compare it with other brominated cycloalkanes.
| Compound | Ring Size | Substitution | Key Reactivity Factors |
| Bromocyclopentane | 5 | Secondary | High ring strain, less steric hindrance for SN2 compared to cyclohexane (B81311). brainly.combrainly.com |
| Bromocyclohexane (B57405) | 6 | Secondary | More stable carbocation for SN1, but more steric hindrance for SN2. brainly.combrainly.com |
| 1-Bromo-1-methylcyclopentane | 5 | Tertiary | Sterically hindered for SN2, forms a more stable tertiary carbocation in SN1. |
| This compound | 5 | Secondary | Steric hindrance from gem-dimethyl groups, potential for carbocation stabilization. |
This table is based on general principles of organic chemistry reactivity.
Generally, bromocyclopentane is more reactive than bromocyclohexane in SN2 reactions due to less steric hindrance in the five-membered ring. brainly.comchemicalforums.com Conversely, bromocyclohexane can be more reactive in SN1 reactions due to the greater stability of the resulting carbocation in the more flexible cyclohexane ring. brainly.com
The introduction of the gem-dimethyl group in this compound adds another layer of complexity. Compared to bromocyclopentane, the gem-dimethyl groups introduce steric hindrance, which would likely decrease the rate of SN2 reactions. However, in SN1 reactions, the electronic donating effect of the methyl groups could stabilize the carbocation, potentially increasing the reaction rate compared to unsubstituted bromocyclopentane. The specific outcome would depend on the reaction conditions and the nucleophile.
The solvolysis of related compounds, such as 3-bromo-1-methylcyclohexene, demonstrates the formation of multiple products due to resonance stabilization of the carbocation intermediate. vaia.compearson.com While this compound does not have unsaturation to allow for allylic resonance, the principles of carbocation formation and subsequent reaction pathways are relevant to its potential solvolysis reactions. vaia.compearson.comchegg.com
Synthetic Applications and Derivatization Strategies for 3 Bromo 1,1 Dimethylcyclopentane
Utility as a Synthon in C-C Bond Forming Reactions
The carbon-bromine bond in 3-bromo-1,1-dimethylcyclopentane is amenable to a variety of reactions that form new carbon-carbon bonds, a cornerstone of modern synthetic organic chemistry.
The Buchwald-Hartwig amination , a palladium-catalyzed C-N bond-forming reaction, is a key method for the synthesis of aryl amines from alkyl halides. Although a specific, detailed study with a broad range of amines for this compound is not widely documented, its derivatives have been successfully employed in similar coupling strategies. For instance, in the synthesis of complex heterocyclic structures, a derivative of this compound is reacted with a heterocyclic amine in a process that is characteristic of a Buchwald-Hartwig or similar cross-coupling reaction. google.com
The Suzuki and Sonogashira couplings , which form C-C bonds by reacting organoboron compounds and terminal alkynes, respectively, with organohalides, are theoretically applicable to this compound. pearson.com However, specific examples with detailed reaction conditions and yields for this particular substrate are not prevalent in the surveyed literature. The steric hindrance provided by the gem-dimethyl group might influence the reactivity and require optimization of catalytic systems.
Table 1: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Bond Formed | General Reactants | Potential Product with this compound |
| Buchwald-Hartwig Amination | C-N | Amine, Palladium Catalyst, Base | N-(1,1-dimethylcyclopentan-3-yl)amine derivative |
| Suzuki Coupling | C-C | Organoboron reagent, Palladium Catalyst, Base | 3-Aryl-1,1-dimethylcyclopentane or 3-Vinyl-1,1-dimethylcyclopentane |
| Sonogashira Coupling | C-C | Terminal alkyne, Palladium/Copper Catalysts, Base | 3-(Alkynyl)-1,1-dimethylcyclopentane |
The formation of organometallic reagents, such as Grignard and organolithium species, from this compound opens up a vast array of synthetic possibilities for C-C bond formation.
Grignard Reagent Formation and Reaction: The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, (1,1-dimethylcyclopentan-3-yl)magnesium bromide. orgsyn.orgorgsyn.org This powerful nucleophile can then react with a variety of electrophiles. For example, reaction with aldehydes or ketones will produce secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide would furnish the corresponding carboxylic acid.
Organolithium Reagent Formation: While Grignard reagents are more common for secondary alkyl bromides, organolithium reagents can also be prepared, typically through lithium-halogen exchange or direct reaction with lithium metal. The resulting (1,1-dimethylcyclopentan-3-yl)lithium would exhibit similar reactivity to the Grignard reagent but often with enhanced nucleophilicity.
Table 2: Illustrative Reactions of the Grignard Reagent from this compound
| Electrophile | Reagent | Product |
| Formaldehyde | (1,1-dimethylcyclopentan-3-yl)magnesium bromide | (1,1-dimethylcyclopentan-3-yl)methanol |
| Acetone | (1,1-dimethylcyclopentan-3-yl)magnesium bromide | 2-(1,1-dimethylcyclopentan-3-yl)propan-2-ol |
| Carbon Dioxide | (1,1-dimethylcyclopentan-3-yl)magnesium bromide | 1,1-dimethylcyclopentane-3-carboxylic acid |
Transformation into Other Functional Groups (e.g., alcohols, amines, nitriles)
This compound can be converted into a variety of other functional groups through nucleophilic substitution reactions.
Alcohols: The direct hydrolysis of this compound to the corresponding alcohol, 1,1-dimethylcyclopentan-3-ol, can be achieved under aqueous basic conditions, though elimination reactions may compete. A more controlled approach would involve the formation of an acetate (B1210297) ester via reaction with a carboxylate salt, followed by hydrolysis.
Amines: Nucleophilic substitution with ammonia (B1221849) or primary/secondary amines can yield the corresponding amines. However, direct reaction often leads to over-alkylation. A more efficient method is the Gabriel synthesis or the use of an azide (B81097) intermediate followed by reduction.
Nitriles: The introduction of a nitrile group can be accomplished by reacting this compound with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent. The resulting 1,1-dimethylcyclopentane-3-carbonitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Role in the Synthesis of Carbocyclic Frameworks
The primary role of this compound in the synthesis of carbocyclic frameworks is demonstrated through elimination reactions. research-solution.comarchive.org Treatment of this compound with a strong base leads to dehydrobromination, yielding a mixture of alkenes: 3,3-dimethylcyclopentene (B1616611) and 4,4-dimethylcyclopentene. research-solution.comarchive.org The regioselectivity of this elimination can be influenced by the choice of base and reaction conditions. These resulting dimethylcyclopentenes can then serve as precursors for further carbocyclic elaborations through reactions such as Diels-Alder cycloadditions or ring-opening metathesis polymerization.
Formation of Heterocyclic Compounds from this compound Derivatives
Derivatives of this compound have been shown to be valuable precursors in the synthesis of complex heterocyclic compounds. google.com In one documented example, a derivative of this compound was utilized in the synthesis of imidazo[1,2-a]pyridinyl derivatives, which are investigated as potential IRAK4 inhibitors. google.com The synthesis involves the coupling of the cyclopentyl moiety to a nitrogen-containing heterocyclic core, demonstrating the utility of this building block in constructing molecules with potential pharmaceutical applications. google.com The specific reaction likely involves the displacement of the bromine atom (or a derivative thereof) by a nucleophilic nitrogen atom on the heterocyclic ring system.
Emerging Research Directions and Methodological Advances for 3 Bromo 1,1 Dimethylcyclopentane
Catalytic Transformations of 3-Bromo-1,1-dimethylcyclopentane
The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While primary alkyl halides have been widely used, the use of secondary alkyl halides like this compound is a more recent and challenging frontier. nih.gov Advances in catalyst design, particularly with palladium and nickel, now allow for the effective coupling of these less reactive electrophiles. nih.govnih.gov
Key catalytic transformations applicable to this compound include:
Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orglibretexts.org Catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, have been developed to facilitate the coupling of unactivated secondary alkyl bromides under mild, room-temperature conditions. organic-chemistry.orgresearchgate.net This could be used to synthesize complex molecules where the 1,1-dimethylcyclopentyl moiety is attached to aryl, vinyl, or other alkyl groups.
Sonogashira Coupling: The formation of a C(sp³)–C(sp) bond can be achieved by coupling this compound with a terminal alkyne. wikipedia.org Nickel-catalyzed systems have shown particular promise for the Sonogashira coupling of non-activated alkyl halides, including secondary bromides. thieme-connect.comacs.org This provides a direct route to alkynylated 1,1-dimethylcyclopentane (B44176) derivatives.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of C-N bonds by coupling an amine with an aryl or alkyl halide. wikipedia.orglibretexts.org Recent advancements have extended this methodology to include secondary alkyl bromides, allowing for the synthesis of N-(1,1-dimethylcyclopentyl) amines. acs.orgwalisongo.ac.idberkeley.edu These reactions often require specialized, sterically hindered phosphine ligands to achieve high yields and prevent side reactions. nih.gov
The table below summarizes potential catalytic transformations for this compound based on established methods for secondary alkyl bromides.
Table 1: Potential Catalytic Cross-Coupling Reactions
| Coupling Reaction | Nucleophile | Catalyst System (Example) | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, PCy₃, K₃PO₄ | 3-Aryl-1,1-dimethylcyclopentane |
| Sonogashira | Terminal Alkyne | NiCl₂(dme), Ligand, CuI | 3-Alkynyl-1,1-dimethylcyclopentane |
| Buchwald-Hartwig | Primary/Secondary Amine | [Pd(allyl)Cl]₂, Cy₂t-BuP, NaOtBu | N-Alkyl/Aryl-3-amino-1,1-dimethylcyclopentane |
Flow Chemistry Approaches for Synthesis and Reaction Optimization
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and easier scalability. patsnap.comyoutube.com
For this compound, flow chemistry could be applied in several ways:
Synthesis: The synthesis of the parent compound itself could be adapted to a flow process. For example, the bromination of 1,1-dimethylcyclopentane could be performed in a flow reactor, allowing for precise control over reaction time and temperature, potentially minimizing the formation of over-brominated or isomeric byproducts.
Reaction Optimization: Subsequent transformations of this compound, such as the catalytic coupling reactions mentioned above, could be rapidly optimized using automated flow systems. These systems allow for high-throughput screening of catalysts, ligands, bases, and solvents to quickly identify the ideal conditions for a specific transformation. patsnap.com
Telescoped Reactions: Multi-step syntheses starting from this compound could be "telescoped" into a single continuous flow process, where the product of one reaction is directly fed into the next reactor without isolation of intermediates. acs.org This improves efficiency and reduces waste.
Photo- and Electro-Chemical Reactivity Studies
Photo- and electro-chemical methods provide alternative, often milder, ways to activate alkyl halides, generating radical or anionic intermediates that can participate in a variety of transformations. researchgate.net
Photochemical Activation: Alkyl bromides can undergo homolytic cleavage of the C-Br bond upon irradiation with UV light to generate an alkyl radical. researchgate.netacs.orglibretexts.org The resulting 1,1-dimethylcyclopentyl radical could then be trapped by various radical acceptors. Photoredox catalysis, using iridium or ruthenium complexes, offers a milder way to generate these radicals under visible light, enabling a wide range of C-C and C-heteroatom bond-forming reactions. acs.orgresearchgate.net
Electrochemical Reduction: The direct electrochemical reduction of alkyl halides can be challenging due to their high negative reduction potentials. nih.govrsc.org However, indirect methods or the use of sacrificial anodes can facilitate the process. researchgate.net The electrochemical reduction of this compound would generate a 1,1-dimethylcyclopentyl radical or carbanion, which could then react with electrophiles. nih.gov This transition-metal-free activation method is a growing area of interest for green chemistry.
Applications in Materials Science as a Precursor for Advanced Structures
Alkyl halides are fundamental building blocks in materials science, used in the synthesis of polymers and liquid crystals. acs.orgnumberanalytics.comnumberanalytics.compatsnap.com The incorporation of the bulky, aliphatic 1,1-dimethylcyclopentyl group could impart unique properties to these materials.
Polymer Synthesis: this compound could be used in "grafting-from" or "grafting-to" polymerization techniques. researchgate.netnih.govwikipedia.org In a "grafting-from" approach, a polymer backbone could be functionalized with initiator sites from which the 1,1-dimethylcyclopentyl group is attached via a reaction involving its bromo-functionality. Conversely, in a "grafting-to" approach, polymers containing the 1,1-dimethylcyclopentyl side chains could be prepared and then attached to a different polymer backbone. The introduction of this bulky, non-polar group could be used to modify the physical properties of the host polymer, such as its solubility, thermal stability, or mechanical strength.
Liquid Crystal Synthesis: The synthesis of liquid crystals often involves the use of palladium-catalyzed cross-coupling reactions to link rigid core units (mesogens) with flexible alkyl chains. tandfonline.comcolorado.eduyoutube.com this compound could serve as a precursor to a novel terminal or lateral group. The non-spherical, rigid nature of the cyclopentane (B165970) ring combined with the flexibility of the gem-dimethyl groups could influence the packing and phase behavior of the resulting liquid crystal, potentially leading to materials with new and interesting mesophases. wikipedia.org
Q & A
Q. What are the common synthetic routes for preparing 3-bromo-1,1-dimethylcyclopentane, and how do steric effects influence reaction efficiency?
- Methodological Answer : Synthesis typically involves bromination of 1,1-dimethylcyclopentane via radical halogenation or nucleophilic substitution (SN2) on a pre-functionalized precursor (e.g., a tosylate or chloride derivative). Steric hindrance from the two methyl groups adjacent to the bromine atom can reduce reaction rates in SN2 mechanisms, favoring elimination (E2) pathways instead. For example, similar brominated cyclopropane derivatives (e.g., 2-bromo-1,1-dimethylcyclopropane) undergo elimination to form alkenes under basic conditions . Optimizing reaction conditions (e.g., using polar aprotic solvents or adjusting base strength) is critical to suppress side reactions.
Q. How does the reactivity of this compound compare to other brominated alkanes in substitution and elimination reactions?
- Methodological Answer : The compound’s reactivity is governed by its steric environment. The 1,1-dimethyl groups create significant steric hindrance, making SN2 mechanisms less favorable compared to less hindered analogs (e.g., 3-bromopentane). Elimination reactions (E2) are more dominant, especially under basic conditions. For instance, 2-bromo-1,1-dimethylcyclopropane preferentially forms cyclopropene via dehydrohalogenation rather than substitution products . Kinetic studies using isotopic labeling (e.g., deuterated substrates) can clarify mechanistic pathways.
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H NMR detects methyl group resonances (δ ~1.2–1.5 ppm) and cyclopentane ring protons (δ ~1.7–2.3 ppm). C NMR identifies quaternary carbons adjacent to bromine.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected m/z for CHBr: 177.02 [M]).
- IR Spectroscopy : C-Br stretching (~500–600 cm) and C-H vibrations from methyl/cyclopentane groups.
Data from analogous compounds (e.g., 3-bromopentane) validate these approaches .
Advanced Research Questions
Q. How can computational chemistry tools predict the regioselectivity of reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict reaction pathways. For example:
- Substitution vs. Elimination : Compare activation energies for SN2 (backside attack) and E2 (concerted dehydrohalogenation) mechanisms.
- Steric Maps : Visualize steric bulk using tools like PyMOL or Chimera to quantify hindrance around the bromine atom.
Databases like Reaxys or Pistachio provide comparative data for similar brominated alkanes .
Q. What experimental strategies can resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Isotopic Labeling : Use O or H to trace competing pathways (e.g., hydrolysis vs. elimination).
- Kinetic Studies : Monitor reaction progress via in situ techniques (e.g., FTIR or Raman spectroscopy).
- Control Experiments : Test purity of starting materials and exclude moisture/oxygen to minimize side reactions.
For example, discrepancies in cyclopropane derivative yields were resolved by optimizing anhydrous conditions .
Q. How does this compound interact with biological systems, and what are the implications for toxicology studies?
- Methodological Answer : While direct data is limited, analogs like 2-[fluoro(methyl)phosphoryl]oxy-1,1-dimethylcyclopentane (a nerve agent simulant) inhibit acetylcholinesterase (AChE) via covalent modification. To assess toxicity:
- Molecular Docking : Simulate binding to AChE using crystallographic data (PDB IDs).
- In Vitro Assays : Measure IC values in enzyme inhibition studies.
Safety assessments for structurally related compounds recommend caution due to potential bioactivity .
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of vapors (flash point ~50–60°C).
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Management : Neutralize with aqueous base (e.g., NaOH) to hydrolyze bromide ions, followed by incineration.
Safety guidelines for brominated alkanes (e.g., 1-bromopentane) emphasize avoiding static discharge and aerosol generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
